3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO2/c22-19-11-4-2-7-16(19)12-13-21(25)23-14-20(24)18-10-5-8-15-6-1-3-9-17(15)18/h1-11,20,24H,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFZQEFBAOLSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CCC3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Condensation and Functional Group Transformations
The most detailed preparation method, described in a European patent application, involves seven sequential reactions to construct the target molecule. This pathway emphasizes the strategic use of protecting groups and selective reductions to achieve the desired stereochemistry and functional group compatibility.
Reaction Scheme and Stepwise Procedure
The synthesis begins with the condensation of a substituted arylaldehyde (Compound S) with ethyl acetoacetate (Compound 2) in a benzene solvent system containing piperidine and acetic acid (AcOH) as catalysts. This step forms α,β-unsaturated ethyl acetoacetate (Compound 3) through a Knoevenagel condensation mechanism:
$$
\text{Ar–CHO} + \text{CH}3\text{C(O)CH}2\text{CO}2\text{Et} \xrightarrow{\text{piperidine/AcOH}} \text{Ar–CH=C(CO}2\text{Et)COCH}_3
$$
Subsequent radical-mediated hydrogenation using tributyltinhydride (n-Bu₃SnH) in toluene selectively reduces the α,β-unsaturated bond, yielding ethyl 3-(2-bromophenyl)propanoate (Compound 4). Oxime formation follows via treatment with butyl nitrite (n-BuONO) in ethanolic sodium ethoxide, producing Compound 5.
Protection of the oxime hydroxyl group with dihydropyran (DHP) under para-toluenesulfonic acid (p-TsOH) catalysis generates the tetrahydropyranyl (THP)-protected intermediate (Compound 6). Base-mediated hydrolysis (1 N KOH in ethanol) removes the ethyl ester and THP group, yielding 3-(2-bromophenyl)propanoic acid (Compound 7).
The final steps involve activation of the carboxylic acid as an N-hydroxysuccinimide (NHS) ester (Compound 8), followed by amide coupling with 2-amino-1-(naphthalen-1-yl)ethanol in the presence of triethylamine (TEA).
Table 1: Synthetic Steps and Conditions
| Step | Reagents/Conditions | Product | Key Transformation |
|---|---|---|---|
| 1 | Piperidine/AcOH, benzene, reflux | Compound 3 | Knoevenagel condensation |
| 2 | n-Bu₃SnH, toluene, 80°C | Compound 4 | Radical hydrogenation |
| 3 | n-BuONO, NaOEt/EtOH | Compound 5 | Oxime formation |
| 4 | DHP, p-TsOH, CH₂Cl₂ | Compound 6 | Hydroxyl protection |
| 5 | 1 N KOH, EtOH/H₂O | Compound 7 | Ester hydrolysis |
| 6 | NHS, DCC, 1,4-dioxane | Compound 8 | NHS ester activation |
| 7 | 2-amino-1-(naphthalen-1-yl)ethanol, TEA | Target compound | Amide coupling |
Alternative Synthetic Approaches
Bargellini Reaction for Amide Bond Formation
A modified Bargellini reaction, as reported for structurally analogous phenoxyaromatic acids, offers an alternative route to the hydroxyphenylacetamide moiety. This method employs:
$$
\text{R–COOH} + \text{R'–NH}2 \xrightarrow{\text{Cl}3\text{CCl}_3, \text{NaOH}} \text{R–CONH–R'}
$$
Key advantages include milder reaction conditions (room temperature, aqueous medium) and reduced requirement for protective group chemistry. However, yields for bulky substrates like 2-amino-1-(naphthalen-1-yl)ethanol remain unverified in published literature.
Microwave-Assisted Aminolysis
Building on procedures for β-keto ester amidation, microwave irradiation (150°C, 1 h) in toluene with 4Å molecular sieves could potentially accelerate the final amide coupling step. This approach may reduce reaction times from 12–24 hours to under 2 hours, though optimization would be required to prevent decomposition of the bromophenyl group.
Critical Analysis of Synthetic Methodologies
Stereochemical Considerations
The 2-hydroxy-2-(naphthalen-1-yl)ethylamine moiety introduces a chiral center. While the patent describes racemic synthesis, asymmetric induction could be attempted using:
- Chiral auxiliaries in the Knoevenagel step
- Enzymatic resolution of the alcohol intermediate
- Transition metal-catalyzed asymmetric hydrogenation
Structural Characterization and Analytical Data
Although specific spectral data for the target compound remains unpublished, analogous compounds provide guidance for expected characterization results:
Predicted NMR Signatures
- ¹H NMR (DMSO-d₆):
δ 8.10–8.30 (m, naphthalene H-1)
δ 7.40–7.90 (m, aromatic protons)
δ 4.80 (br s, OH)
δ 3.60–3.80 (m, CH₂NH)
δ 2.90 (t, J = 7.5 Hz, CH₂CO)
Mass Spectrometry
- ESI-MS: m/z 398.3 [M+H]⁺ (calculated for C₂₁H₂₀⁷⁹BrNO₂)
- Characteristic isotopic pattern from ⁷⁹Br/⁸¹Br (1:1 ratio) at m/z 398/400
Industrial-Scale Production Considerations
Solvent Selection and Waste Streams
- Benzene in Step 1 poses toxicity concerns – substitution with toluene or cyclopentyl methyl ether (CPME) requires evaluation
- Tributyltinhydride (Step 2) generates tin residues requiring specialized disposal
Process Intensification Opportunities
- Continuous flow implementation for Steps 1–3 to improve heat transfer in exothermic reactions
- In situ generation of NHS ester (Step 6) to minimize isolation of reactive intermediate
Experimental Validation Recommendations
- Reproduce the patented synthesis with detailed yield tracking at each stage
- Compare HPLC purity profiles between batch and flow chemistry approaches
- Conduct variable temperature NMR studies to characterize amide cis-trans isomerism
- Evaluate catalytic transfer hydrogenation as an alternative to tributyltinhydride in Step 2
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl and naphthyl groups can interact with hydrophobic regions of proteins or other macromolecules, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Halogen-Substituted Phenyl Analogs
3-(3-Chlorophenyl)-N-(2-Hydroxy-2-(Naphthalen-1-yl)ethyl)propanamide
- Structure : Differs by a chlorine atom at the phenyl 3-position instead of bromine at the 2-position.
- Molecular Weight : 353.8 (vs. 406.3 for the brominated analog).
- Key Differences : Chlorine’s lower atomic weight and reduced steric bulk compared to bromine may alter binding affinity and metabolic stability. The positional isomerism (3-Cl vs. 2-Br) could affect π-stacking interactions .
- (±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide Structure: Methoxy group at naphthalen-2-position and 3-chlorophenethyl amine. Synthesis: Prepared via Schotten-Baumann reaction between (±)-naproxen-derived acyl chloride and 3-chlorophenethylamine .
2.2. Amine-Substituted Analogs
- N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide Structure: Diphenylethylamine replaces the hydroxy-naphthalenylethylamine. Properties: Increased hydrophobicity due to dual phenyl groups; molecular weight: ~421.5 (estimated).
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide Structure: Tryptamine-derived indole substituent. Synthesis: Coupling of naproxen with tryptamine.
2.3. Heterocyclic and Triazole-Containing Analogs
- 3-(2-Bromophenyl)-N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide Structure: Triazole ring on the ethylamine side chain.
Biological Activity
3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide, with the CAS number 1795409-28-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C21H20BrNO2
- Molecular Weight : 398.3 g/mol
- Structure : The compound features a bromophenyl group and a naphthalenyl moiety linked through a hydroxyethylamine structure, which may contribute to its biological activity.
The compound is hypothesized to exert its biological effects through interactions with various molecular targets, particularly in the modulation of histone deacetylases (HDACs). HDAC inhibitors are known to induce differentiation and apoptosis in cancer cells by altering gene expression patterns.
Antiproliferative Effects
Research indicates that compounds similar to this compound have shown significant antiproliferative activity against various cancer cell lines. For instance, studies on related hydroxamic acid-based HDAC inhibitors have demonstrated their ability to inhibit tumor growth and induce cell cycle arrest in human cancer cells .
Study 1: HDAC Inhibition
A study evaluating a series of phenyl-substituted N-hydroxyamides found that modifications to the phenyl group enhanced HDAC inhibitory activity. The incorporation of bulky groups such as bromine increased potency, suggesting that this compound may similarly exhibit strong HDAC inhibition .
Study 2: Anticancer Activity
In vitro studies have shown that compounds with structural similarities to this compound can induce apoptosis in various human cancer cell lines. For example, an analog demonstrated IC50 values in the low micromolar range against breast and prostate cancer cells, indicating significant potential for therapeutic application .
Data Table: Biological Activities
Q & A
Q. How is 3-(2-bromophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide synthesized in laboratory settings?
The synthesis involves multi-step reactions starting from bromophenyl precursors and naphthalene derivatives. Key steps include halogenation of the phenyl ring, hydroxylation of the ethyl group, and amide bond formation. Optimization of temperature (e.g., 60–80°C for coupling reactions), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., triethylamine for acid scavenging) is critical. Post-synthesis purification via column chromatography and characterization by NMR/mass spectrometry ensures structural fidelity .
Q. What analytical techniques are recommended for characterizing this compound?
Use 1H/13C NMR to confirm the bromophenyl and naphthalene moieties, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (≥95% purity threshold) for assessing impurities. X-ray crystallography resolves stereochemical ambiguities in the hydroxyethyl group, while FT-IR verifies amide bond formation (C=O stretch ~1650 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
Structural analogs suggest potential interactions with cyclooxygenase (COX) enzymes due to the naphthalene group’s planar aromaticity, which may mimic arachidonic acid binding. Computational docking studies (e.g., AutoDock Vina) predict affinity for COX-II’s hydrophobic active site. Experimental validation via enzymatic inhibition assays (e.g., fluorescence-based COX activity kits) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction yields during amide bond formation in its synthesis?
Employ coupling reagents like HATU or EDCI/HOBt to activate the carboxylic acid precursor. Monitor pH (maintain 7–8) to avoid premature hydrolysis. Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to suppress side reactions. Reaction progress can be tracked via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) .
Q. What strategies improve the pharmacokinetic profile for CNS targeting?
- Introduce halogen atoms (e.g., fluorine) to enhance blood-brain barrier permeability (clogP <3).
- Design pro-drugs by masking the hydroxy group with acetyl or phosphate esters to improve solubility.
- Assess metabolic stability using human liver microsome assays (e.g., t½ >30 min desirable) .
Q. How do structural modifications influence its antimicrobial efficacy?
- Replace the bromine atom with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity against bacterial enzymes.
- Modify the naphthalene group to smaller aromatics (e.g., indole) to reduce steric hindrance.
- Test derivatives against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains using broth microdilution (MIC ≤25 µM considered potent) .
Q. How can contradictions in reported biological activity data be resolved?
- Perform dose-response studies across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Cross-reference with structural analogs (e.g., 3-(3-chlorophenyl) derivatives) to establish structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
